molecular formula C21H27N3O4 B2602708 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894038-10-9

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2602708
CAS No.: 894038-10-9
M. Wt: 385.464
InChI Key: CLMXEOAHQQDHEV-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a cyclohexene-substituted ethyl chain and a pyrrolidinone ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The urea group serves as a central linker, connecting two distinct structural domains:

  • Cyclohexene-ethyl group: A lipophilic, unsaturated aliphatic chain that may enhance membrane permeability.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20-12-16(23-21(26)22-9-8-15-4-2-1-3-5-15)14-24(20)17-6-7-18-19(13-17)28-11-10-27-18/h4,6-7,13,16H,1-3,5,8-12,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXEOAHQQDHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.

    Synthesis of the Dihydrobenzo[dioxin] Moiety: This step involves the formation of the dihydrobenzo[dioxin] ring system, which can be achieved through a series of condensation and cyclization reactions.

    Coupling with Pyrrolidinone: The pyrrolidinone ring is synthesized separately and then coupled with the dihydrobenzo[dioxin] moiety using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexene ring or the dihydrobenzo[dioxin] moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic ring of the dihydrobenzo[dioxin] moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ureas or aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interaction of complex organic molecules with biological systems, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Modified Substituents

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea
  • Structural Differences : Replaces the cyclohexene-ethyl group with bis(2-methoxyethyl) substituents on the urea nitrogen.
  • Reduced Lipophilicity: LogP values are likely lower, which could affect blood-brain barrier penetration .
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea
  • Structural Differences: Features a saturated cyclohexyl group and a tetrahydropyrimidinedione ring instead of the pyrrolidinone-dihydrobenzodioxin system.
  • Implications :
    • Conformational Rigidity : The tetrahydropyrimidinedione’s planar structure may enhance binding to flat enzymatic pockets.
    • Electron-Withdrawing Effects : The dioxo groups could stabilize negative charges, influencing reactivity or target affinity .
Table 1: Substituent Comparison of Urea Derivatives
Compound Name Urea Substituent 1 Urea Substituent 2 Key Heterocycle Molecular Weight (g/mol)
Target Compound Cyclohexene-ethyl Pyrrolidinone-dihydrobenzodioxin Pyrrolidinone ~407 (estimated)
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea Bis(2-methoxyethyl) Pyrrolidinone-dihydrobenzodioxin Pyrrolidinone 451.5
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea Cyclohexyl Tetrahydropyrimidinedione Tetrahydropyrimidinedione 320.3

Compounds Sharing the Dihydrobenzodioxin Moiety

N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29)
  • Structural Differences: Lacks the urea linker and pyrrolidinone ring but retains the dihydrobenzodioxin group.
  • Implications :
    • Electron-Rich Aromatic System : The dihydrobenzodioxin may enhance π-stacking in receptor binding or material science applications (e.g., OLEDs, as seen in ).
    • Amine Functionality : The ethylamine group could facilitate salt formation or covalent bonding to targets .
Electroluminescent Materials (e.g., CDDPI, DBDPA)
  • Role of Dihydrobenzodioxin : In CDDPI and DBDPA, this moiety contributes to deep blue emission in OLEDs by enabling efficient charge transfer and small singlet-triplet energy gaps .

Urea Derivatives with Heteroaryl Substituents

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
  • Structural Differences : Incorporates a triazole-pyridine system and methoxyphenyl group instead of aliphatic/heterocyclic substituents.
  • Implications :
    • Aromatic Rigidity : The planar triazole-pyridine system may favor interactions with aromatic enzyme pockets.
    • Electron-Deficient Nitrophenyl Group : Could engage in charge-transfer interactions or serve as a metabolic liability .

Table 2: Key Functional Group Contributions

Functional Group Potential Role Example Compound
Cyclohexene-ethyl Enhances lipophilicity/membrane permeability Target Compound
Dihydrobenzodioxin Enables π-π interactions/metabolic stability Target Compound, CDDPI
Pyrrolidinone Provides hydrogen-bonding sites Target Compound, Compound 29

Biological Activity

The compound 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound consists of several functional groups that contribute to its biological activity. It features a urea moiety, which is known for its role in various biological processes, and a cyclohexene ring that may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Its structural components suggest potential activity in:

  • Anti-inflammatory responses : The presence of the benzo[dioxin] moiety may contribute to modulation of inflammatory pathways.
  • Antioxidant effects : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress.

In Vitro Studies

In vitro studies on related compounds have demonstrated significant effects on cell viability and proliferation. For instance:

  • Cell Proliferation Inhibition : Compounds structurally similar to the target molecule have been shown to inhibit fibroblast proliferation in response to pro-inflammatory stimuli.
  • Cytokine Modulation : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures.

Study 1: Anti-Fibrotic Activity

A study published in MDPI examined the effects of structurally analogous compounds on pulmonary fibrosis models. The results indicated that these compounds could significantly reduce collagen deposition and inflammatory cell infiltration in lung tissues. The mechanism involved inhibition of TGF-β signaling pathways, which are crucial in fibrotic processes .

Study 2: Antioxidant Properties

Research highlighted in ACS Omega explored the antioxidant capabilities of compounds similar to our target molecule. These studies revealed that such compounds could enhance the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH), offering protective effects against oxidative damage .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAnti-inflammatoryInhibition of cytokine production
Compound BAntioxidantScavenging free radicals
Compound CAnti-fibroticModulation of TGF-β signaling

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